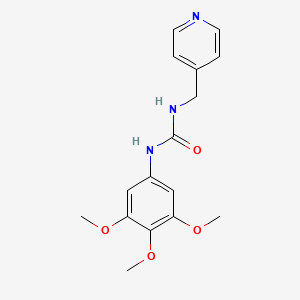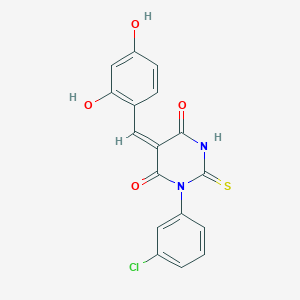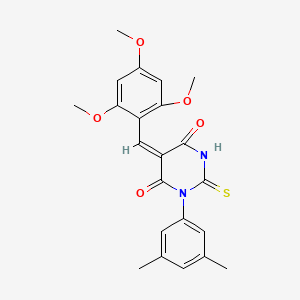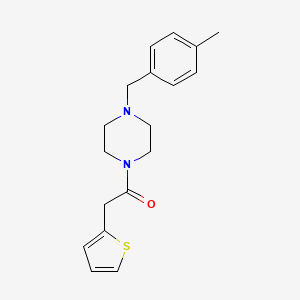![molecular formula C15H16N2O4S B4962470 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4962470.png)
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide, also known as MPPA, is a chemical compound that has been studied for its potential use in scientific research. MPPA is a member of the sulfonamide family of compounds, which have been used for a variety of purposes including as antibiotics, antidiabetic agents, and anticancer drugs.
Mecanismo De Acción
The mechanism of action of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase, as well as other enzymes and biological pathways. 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to bind to the active site of carbonic anhydrase, preventing the enzyme from functioning properly.
Biochemical and Physiological Effects:
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide in lab experiments is that it is a relatively stable compound that can be easily synthesized. In addition, 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to have a variety of potential applications in scientific research. However, one limitation of using 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its biological effects.
Direcciones Futuras
There are several potential future directions for research on 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase, which could have applications in the treatment of diseases such as glaucoma and epilepsy. Another area of interest is the development of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide analogs with improved anticancer activity. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide, and to determine its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide involves several steps, including the reaction of 4-methylphenylamine with chlorosulfonic acid to form 4-methylphenylsulfonamide. This compound is then reacted with 2-chloroacetic acid to produce 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide. The overall yield of this synthesis method is approximately 60%.
Aplicaciones Científicas De Investigación
2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the role of sulfonamide compounds in biological systems. 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been shown to have potential as an inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. In addition, 2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-11-2-4-12(5-3-11)17-22(19,20)14-8-6-13(7-9-14)21-10-15(16)18/h2-9,17H,10H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKKVPGAHWQVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-Methylphenyl)sulfamoyl]phenoxy}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorobenzyl)oxy]benzonitrile](/img/structure/B4962387.png)



![N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide)](/img/structure/B4962429.png)
![1-(3-furylmethyl)-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4962442.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4962450.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanamide](/img/structure/B4962465.png)

![3-({[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl}amino)-N-(4-chloro-3-nitrophenyl)benzamide](/img/structure/B4962475.png)
![4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B4962489.png)


![methyl 6-methyl-2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4962504.png)